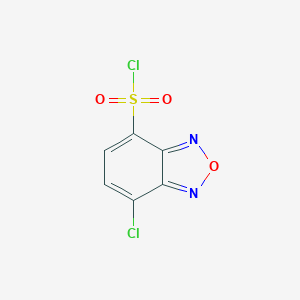

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

Descripción general

Descripción

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is a bifunctional fluorescent reagent known for its utility in various scientific applications. It is characterized by its molecular formula C6H2Cl2N2O3S and a molecular weight of 253.06 g/mol . This compound is primarily used in diagnostic assays, manufacturing, hematology, and histology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole typically involves the chlorination of 2,1,3-benzoxadiazole derivatives. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. The compound is usually obtained as a white to light yellow or light orange powder or crystal .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve a purity of over 97% .

Análisis De Reacciones Químicas

Halogen Exchange Reactions

The sulfonyl chloride group undergoes efficient chloride-to-fluoride substitution via Halex reactions . This is achieved using aqueous potassium bifluoride (KHF₂) under mildly acidic conditions (pH ~3.0):

Reaction Scheme:

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Yield | Quantitative (100%) |

| Product | 4-Chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole |

This reaction is critical for generating sulfonyl fluorides, which are valuable in Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry due to their hydrolytic stability .

Nucleophilic Substitution Reactions

The chlorosulfonyl group reacts with nucleophiles such as thiols , amines , and alcohols to form sulfonamides, sulfonate esters, or sulfonic acids.

Participation in Click Chemistry

The sulfonyl chloride group enables SuFEx click reactions , forming covalent linkages with aryl silyl ethers or amines. This is exploited in polymer chemistry and bioconjugation :

General Reaction:

Hydrolysis Reactions

The sulfonyl chloride undergoes hydrolysis in aqueous media to form the corresponding sulfonic acid. This reaction is pH-dependent and accelerates under basic conditions:

| Condition | Hydrolysis Rate |

|---|---|

| Neutral pH (7.0) | Slow (t₁/₂ > 24 hours) |

| Basic pH (10.0) | Rapid (t₁/₂ < 1 hour) |

Coordination Chemistry

The benzoxadiazole moiety participates in noncovalent interactions, such as π-π stacking and halogen bonding , which influence material properties. Crystallographic studies show:

Aplicaciones Científicas De Investigación

Fluorescent Labeling in Biological Research

One of the primary applications of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is in fluorescent labeling . This compound is utilized to label biomolecules for imaging and tracking purposes in proteomics and genomics. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes effectively. This application is particularly important in studies involving protein interactions and localization within cells .

Case Study: Imaging Cellular Processes

A study demonstrated the use of this compound in labeling specific proteins within live cells, allowing for real-time observation of cellular dynamics. The results indicated enhanced visibility and tracking accuracy compared to traditional labeling methods, showcasing its potential in advancing cellular biology research .

Chemical Synthesis

This compound also plays a crucial role in chemical synthesis . Its reactive chlorosulfonyl group facilitates further chemical modifications, making it valuable in the development of new materials and pharmaceuticals. The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that are essential in medicinal chemistry .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles like amines and alcohols | Sulfonamide derivatives |

| Oxidation/Reduction | Less common but possible under specific conditions | Various redox products |

Environmental Monitoring

The compound is employed in environmental monitoring for detecting specific pollutants in water and soil samples. Its ability to form stable complexes with certain contaminants allows for effective assessment of environmental quality, which is critical for regulatory compliance .

Case Study: Water Quality Assessment

Research conducted on the detection of heavy metals using this compound showed promising results, with sensitivity levels that meet environmental safety standards. This application underscores its importance in environmental chemistry and public health .

Diagnostic Applications

In the medical field, this compound is utilized for developing diagnostic assays aimed at identifying specific proteins or pathogens. This capability contributes to faster and more accurate disease detection methods, enhancing diagnostic efficiency .

Table 2: Diagnostic Applications of this compound

| Application Area | Description | Impact |

|---|---|---|

| Protein Detection | Used in assays for identifying biomarkers | Improved diagnostic accuracy |

| Pathogen Identification | Assists in rapid detection of infectious agents | Enhanced response time in clinical settings |

Chemical Interactions

The compound's sulfonyl group enhances its electrophilicity, making it more reactive towards nucleophiles. This property is essential for its applications in both synthetic chemistry and biological research .

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole involves its ability to form covalent bonds with nucleophiles. This property allows it to label biomolecules effectively, making it useful in various diagnostic and imaging applications. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole include:

- 4-Chloro-7-nitrobenzofurazan

- 4-Fluoro-7-nitrobenzofurazan

- 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid

- 3-Chloro-6-hydrazinopyridazine

Uniqueness

What sets this compound apart from these similar compounds is its bifunctional nature, allowing it to act as both a fluorescent probe and a cross-linking reagent. This dual functionality makes it highly versatile and valuable in various scientific and industrial applications .

Actividad Biológica

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS Number: 142246-48-8) is a heterocyclic aromatic compound characterized by its unique structure, which includes a benzoxadiazole ring with chlorine and sulfonyl substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula: C₆H₂Cl₂N₂O₃S

- Molecular Weight: 253.05 g/mol

- Melting Point: 86-90 °C

- Structure: The compound features a benzoxadiazole core with chlorination at positions 4 and 7, along with a sulfonyl group at position 7.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Intercalation: The benzoxadiazole moiety can intercalate with DNA, disrupting its function and leading to cell apoptosis.

- Protein Interaction: The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.

- Nitroxyl Donor: This compound has been identified as a potential nitroxyl donor, which may have implications in cardiovascular therapies through vasodilation and cardioprotection .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through DNA damage and disruption of cellular processes. Various studies have demonstrated its effectiveness against different cancer cell lines.

Case Studies

-

Antimicrobial Study:

- A study assessed the antimicrobial activity of several benzoxadiazole derivatives, including this compound. Results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Research:

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Chloro-2,1,3-benzoxadiazole | Benzoxadiazole core without sulfonyl group | Primarily used in fluorescence applications | Lacks antimicrobial properties |

| 7-Chlorosulfonyl-2,1,3-benzoxadiazole | Sulfonyl group at position 7 | More reactive; limited biological studies | Higher reactivity due to absence of chlorine at position 4 |

| Benzothiadiazole | Contains sulfur instead of nitrogen | Different electronic properties; limited biological data | Exhibits different reactivity patterns |

Propiedades

IUPAC Name |

4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPRLMZEVZSIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346478 | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142246-48-8 | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What key structural differences were observed between 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole and its fluoride analog, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, in the study?

A1: The study primarily highlighted the contrasting noncovalent interactions of the chlorine and fluorine atoms in the respective compounds []. Hirshfeld surface analysis revealed that while the chlorine atom in this compound participates in hydrogen bonding interactions, the fluorine atom in its analog does not []. Interestingly, the fluorine atom exhibited close contacts with several π bonds, a feature not observed with the chlorine atom []. Despite these differences, both compounds displayed comparable interactions involving their sulfonyl oxygen atoms in terms of magnitude and interatomic distances [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.